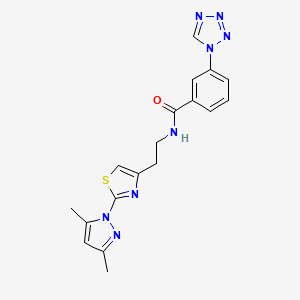
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H18N8OS and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that incorporates multiple heterocycles, namely pyrazole, thiazole, and tetrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2S, with a molecular weight of 364.48 g/mol. The structural complexity includes a benzamide core linked to a thiazole and a tetrazole moiety through an ethylene bridge. The presence of the 3,5-dimethylpyrazole enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂S |
| Molecular Weight | 364.48 g/mol |
| LogP | 2.6322 |
| Polar Surface Area | 48.626 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Recent studies have indicated that compounds featuring thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines. In a study evaluating the cytotoxicity of thiazole derivatives, compounds with similar structural features demonstrated IC₅₀ values in the low micromolar range against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines .
Case Study: A derivative of the compound was tested against the HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, yielding IC₅₀ values of 6.43 µM and 9.83 µM respectively, comparable to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound's thiazole and tetrazole components are known for their antimicrobial properties. Studies have shown that similar compounds possess significant inhibitory effects against various bacterial strains. One study reported that thiazole-based compounds exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics such as ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory potential of related pyrazole-tetrazole hybrids has been documented, with several compounds demonstrating the ability to inhibit inflammatory mediators in vitro. The mechanism often involves modulation of nitric oxide secretion and cytokine production .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases: Some studies suggest that compounds with similar structures may inhibit key kinases involved in cancer progression.
- Interaction with DNA: The presence of aromatic systems allows for intercalation into DNA, potentially disrupting replication in cancer cells.
- Modulation of Enzyme Activity: The compound may influence enzymes related to inflammation and tumor growth.
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8OS/c1-12-8-13(2)26(22-12)18-21-15(10-28-18)6-7-19-17(27)14-4-3-5-16(9-14)25-11-20-23-24-25/h3-5,8-11H,6-7H2,1-2H3,(H,19,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQPEBSCVVFVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














